Leuprolide Acetate EP Impurity D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C61H86N16O13 |

|---|---|

Poids moléculaire |

1251.4 g/mol |

Nom IUPAC |

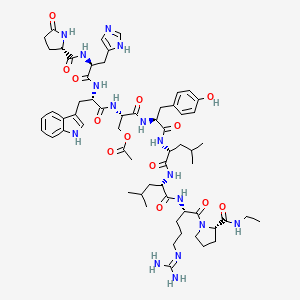

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |

InChI |

InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 |

Clé InChI |

WHHWJNZERMGNMU-HDJHSADSSA-N |

SMILES isomérique |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

SMILES canonique |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origine du produit |

United States |

Foundational & Exploratory

What is Leuprolide Acetate EP Impurity D?

An In-depth Technical Guide to Leuprolide Acetate (B1210297) EP Impurity D

Executive Summary

Leuprolide Acetate is a potent synthetic gonadotropin-releasing hormone (GnRH) analog used in the treatment of various hormone-responsive conditions. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. Leuprolide Acetate EP Impurity D is a specified impurity in the European Pharmacopoeia (EP), identified as a process-related or degradation product. This guide provides a comprehensive overview of its chemical identity, formation pathways, analytical detection protocols, and regulatory limits, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a derivative of Leuprolide where the hydroxyl group of the serine residue at position 4 of the nonapeptide sequence is acetylated.[1][2]

-

Chemical Name: 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-(O-acetyl)-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide[3]

-

Synonyms: (Ser(Ac)⁴)-Leuprorelin, [Ser(Ac)]4-Leuprolide, (O-ACETYL-L-SER)-LEUPROLIDE[1][3][4]

-

Peptide Sequence: {Pyr}-His-Trp-{Ser(Ac)}-Tyr-{d-Leu}-Leu-Arg-Pro-{NHEt}[5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ | [3][6][7] |

| Molecular Weight | 1251.43 g/mol | [3][6][7] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity (as standard) | ≥90% by HPLC | [7] |

Formation and Degradation Pathways

Impurity D can be formed either as a process-related impurity during the synthesis of Leuprolide Acetate or as a degradation product during storage. Acetylation is a recognized degradation pathway for Leuprolide, particularly in aqueous formulations.[8]

-

Synthesis-Related Formation: During solid-phase or solution-phase peptide synthesis, incomplete removal of protecting groups or side reactions involving acetyl-donating reagents (such as acetic acid used in cleavage or purification steps) can lead to the acetylation of the serine hydroxyl group.[9][10]

-

Degradation Pathway: Leuprolide Acetate is often formulated with acetic acid.[11] Over time, especially under conditions of elevated temperature or in aqueous solution, the serine residue can be acetylated by acetic acid present in the formulation, leading to the formation of Impurity D.[8][11]

Analytical Methodologies

The standard method for the detection and quantification of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][9] This impurity is used as an analytical standard to calibrate and validate these methods.[4]

Experimental Protocol: HPLC Analysis

The following protocol is a representative example for the analysis of Leuprolide Acetate and its impurities.

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: YMC-Pack ODS-A (150 mm x 4.6 mm, 3 µm particle size) or equivalent C18 column.[12]

-

Mobile Phase:

-

Diluent: A mixture of Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) in a 50:50 (v/v) ratio.[12]

-

Detection: UV spectrophotometer at 220 nm.[12]

-

Preparation of Solutions:

-

Standard Solution: Prepare a known concentration of the this compound reference standard in the diluent.

-

Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate drug substance or product in the diluent to a known concentration.[12]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the Impurity D peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area response.

Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation studies are performed. The Leuprolide Acetate API is subjected to stress conditions such as acid, base, oxidation (peroxide), heat, and light to generate potential degradation products, including Impurity D.[12] The method must be able to resolve the main Leuprolide peak from all generated impurity peaks.

Regulatory Acceptance Criteria

Pharmacopoeias set limits for known and unknown impurities in pharmaceutical substances. For Leuprolide Acetate, the United States Pharmacopeia (USP) provides specific acceptance criteria for related compounds.

| Impurity Name | Acceptance Criteria (NMT %) | Reference |

| Acetyl-leuprolide | 1.0% | [13] |

| D-His-leuprolide | 0.5% | [13] |

| L-Leu⁶-leuprolide | 0.5% | [13] |

| D-Ser-leuprolide | 0.5% | [13] |

| Any other impurity | 0.5% | [13] |

| Total impurities | 2.5% | [13] |

NMT: Not More Than

Conclusion

This compound, or (Ser(Ac)⁴)-Leuprorelin, is a critical quality attribute that must be monitored and controlled in Leuprolide Acetate drug products. It is formed through the acetylation of the serine residue, a reaction that can occur during both synthesis and storage. Robust, stability-indicating HPLC methods are essential for its accurate quantification. Adherence to pharmacopoeial limits, such as the 1.0% limit for acetyl-leuprolide, is mandatory for ensuring the quality, safety, and efficacy of the final therapeutic product.

References

- 1. Peptide Standards | Biologics [usp.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]

- 10. EP2119725A1 - Methods for the production of leuprolide - Google Patents [patents.google.com]

- 11. Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpda.org [ijpda.org]

- 13. drugfuture.com [drugfuture.com]

Structure Elucidation of Leuprolide Acetate EP Impurity D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Leuprolide Acetate EP Impurity D, a critical related substance in the quality control of Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. This document outlines the identity of the impurity, its structural relationship to the active pharmaceutical ingredient (API), and the analytical methodologies employed for its characterization. Detailed experimental protocols for chromatographic and spectroscopic techniques are provided, alongside a discussion of the impurity's formation. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the analysis and control of peptide-based pharmaceuticals.

Introduction to Leuprolide Acetate and its Impurities

Leuprolide Acetate is a synthetic nonapeptide analogue of GnRH used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty.[1][2] Its therapeutic action relies on its ability to downregulate the secretion of gonadotropins, leading to a reduction in testosterone (B1683101) and estrogen levels.[1] The manufacturing process and storage of Leuprolide Acetate can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia (EP) monograph for Leuprorelin (B1674837) (1442) outlines the requirements for controlling these related substances.[3][4][5]

Identification and Structure of EP Impurity D

This compound is identified as (O-acetyl-L-Ser)-Leuprolide .[4][6][7] This impurity is a derivative of the parent Leuprolide molecule where the hydroxyl group of the serine residue at position 4 is acetylated.

Chemical Structure

The chemical structures of Leuprolide and Impurity D are presented below.

Leuprolide: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

This compound: pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt

The structural relationship between Leuprolide and Impurity D is illustrated in the following diagram.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C61H86N16O13 | [4][7][8] |

| Molecular Weight | 1251.43 g/mol | [4][7][8] |

| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate | [7] |

| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36 | [7] |

Experimental Protocols for Structure Elucidation

The structure elucidation of this compound involves a combination of chromatographic and spectroscopic techniques. The general workflow for this process is depicted in Figure 2.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for the separation and quantification of Leuprolide and its impurities. The European Pharmacopoeia provides a detailed method for this analysis.

Experimental Protocol:

-

Column: A C18 stationary phase is typically used. For example, a 4.6 mm x 150 mm column with 5 µm particles.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve adequate separation of all impurities.

-

Detection: UV detection at 220 nm is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column is maintained at a constant temperature, for instance, 40°C.

Quantitative Data:

The EP monograph 1442 specifies the relative retention time (RRT) for Impurity D.

| Parameter | Value | Reference |

| Relative Retention Time (vs. Leuprolide) | ~1.5 | [4] |

| EP Limit | ≤ 1.0% | [4] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the impurity, which in turn helps in confirming its structure.

Experimental Protocol:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for peptide analysis.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion. Collision-induced dissociation (CID) is a common fragmentation technique.

-

Data Analysis: The fragmentation pattern is analyzed to sequence the peptide and identify the location of the modification. The mass shift of 42.0106 Da corresponding to an acetyl group (C2H2O) on the serine residue would be a key indicator.

Expected Fragmentation:

In the MS/MS spectrum of Impurity D, one would expect to observe fragment ions (b- and y-ions) that are shifted by 42 Da if they contain the acetylated serine residue. For example, the y-ions containing the C-terminus up to the modified serine would show this mass shift compared to the corresponding fragment ions of Leuprolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the presence and location of the acetyl group.

Experimental Protocol:

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

NMR Experiments: A suite of 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.

-

Data Analysis:

-

1H NMR: The appearance of a new singlet in the aliphatic region (around 2.0 ppm) is indicative of the methyl protons of the acetyl group.

-

2D NMR:

-

COSY and TOCSY: These experiments help in assigning the proton spin systems of the amino acid residues.

-

HSQC: This experiment correlates the protons with their directly attached carbons, allowing for the assignment of the acetyl methyl and carbonyl carbons.

-

HMBC: This experiment shows long-range correlations (2-3 bonds) between protons and carbons. A key correlation would be observed between the protons of the serine beta-methylene group and the carbonyl carbon of the acetyl group, definitively confirming the O-acetylation at the serine residue.

-

-

Formation of Impurity D

Impurity D, being an O-acetylated derivative, can potentially form during the synthesis of Leuprolide Acetate if acetic acid, often used as a salt former or in purification steps, reacts with the hydroxyl group of the serine residue under certain conditions. It can also arise from the degradation of the API, particularly if acetic acid is present in the formulation. Forced degradation studies, involving exposure of Leuprolide Acetate to acidic conditions in the presence of an acetyl source, can be performed to investigate this degradation pathway.

Conclusion

The structure elucidation of this compound as (O-acetyl-L-Ser)-Leuprolide is achieved through a combination of modern analytical techniques. HPLC is used for the separation and quantification of the impurity, while mass spectrometry provides crucial information on its molecular weight and fragmentation pattern. NMR spectroscopy offers unambiguous confirmation of the structure by identifying the acetyl group and its point of attachment to the serine residue. A thorough understanding of the structure and formation of this impurity is paramount for the development of robust manufacturing processes and stable formulations of Leuprolide Acetate, ensuring the quality and safety of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Leuprorelin-containing depot medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Leuprorelin EP Reference Standard CAS 53714-56-0 Sigma Aldrich [sigmaaldrich.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Detailed view [crs.edqm.eu]

- 6. pharmtech.com [pharmtech.com]

- 7. Separation and identification of acylated leuprorelin inside PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Chemical and physical properties of Leuprolide Acetate EP Impurity D

This technical guide provides a comprehensive overview of the chemical and physical properties of Leuprolide Acetate (B1210297) EP Impurity D, a known process-related impurity of the synthetic gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, quality control, and manufacturing of Leuprolide Acetate.

Chemical and Physical Properties

Leuprolide Acetate EP Impurity D, also known by its synonym [4-(O-Acetyl-L-serine)]leuprorelin, is a synthetic peptide.[1][2] Its formation is associated with the synthesis process of Leuprolide Acetate. Understanding the chemical and physical characteristics of this impurity is crucial for the development of effective analytical methods for its detection and quantification, ensuring the purity and safety of the final drug product.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate | [3] |

| CAS Number | 1926163-25-8 | [3] |

| Molecular Formula | C61H86N16O13 | [3] |

| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin (B1674837) impurity 36, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH, 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE, [Ser(Ac)]4-Leuprolide | [3][4] |

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 1251.4 g/mol | Computed by PubChem[3] |

| Monoisotopic Mass | 1250.65602686 Da | Computed by PubChem[3] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[1] For peptides of this nature, a general approach is to first attempt dissolution in water. If unsuccessful, trying a 10%-30% acetic acid solution or a small amount of DMSO can be effective.[6] | General Peptide Solubility Guidelines |

| Storage | Recommended storage at -20°C or in a refrigerator (2-8°C).[2][5] | Supplier Recommendations |

| Purity (typical) | Not less than 90% (by HPLC) | [2] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are proprietary and not publicly available. However, based on established methods for the synthesis and analysis of Leuprolide and its impurities, representative protocols can be outlined.

Synthesis

Leuprolide and its related impurities are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[7] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

A representative SPPS protocol for a peptide like Leuprolide would involve the following steps:

-

Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (B109758) (DCM).[8]

-

First Amino Acid Attachment: The C-terminal amino acid (in the case of Leuprolide synthesis, Fmoc-Pro-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIEA).[8]

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.[8]

-

Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

The formation of Impurity D, [Ser(Ac)]4-Leuprolide, likely occurs due to an acetylation event on the serine residue during the synthesis or purification process.

Analytical Characterization

High-performance liquid chromatography (HPLC) is the standard method for the analysis and quantification of Leuprolide and its impurities.[10]

A typical HPLC method for the analysis of Leuprolide impurities would have the following parameters:

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: An aqueous buffer, such as 0.05% orthophosphoric acid.

-

Mobile Phase B: An organic solvent, such as methanol or acetonitrile.

-

Gradient Elution: A gradient program is typically used to separate the main peptide from its impurities.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: UV detection at 220 nm or 278 nm.[11]

-

Injection Volume: 20 µL.

Visualizations

General Workflow for Peptide Synthesis and Purification

The following diagram illustrates a generalized workflow for the solid-phase synthesis and subsequent purification of a synthetic peptide like this compound.

Analytical Workflow for Impurity Identification and Quantification

This diagram outlines the typical analytical workflow for the identification and quantification of an impurity like this compound in a drug substance.

References

- 1. Leuprolide Acetate Impurity I | SynZeal [synzeal.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]

- 8. Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]

- 10. This compound | 1926163-25-8 | BCD16325 [biosynth.com]

- 11. ijpda.org [ijpda.org]

An In-depth Technical Guide on the Synthesis and Origin of Leuprolide Acetate EP Impurity D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprolide acetate (B1210297) is a potent synthetic nonapeptide analogue of the gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers, such as prostate cancer, and in managing conditions like endometriosis. As with any synthetic peptide therapeutic, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) outlines the purity requirements for leuprolide acetate, including limits for specified impurities. This guide provides a detailed examination of Leuprolide Acetate EP Impurity D, focusing on its chemical identity, origins during synthesis, and the methodologies for its synthesis and analytical characterization.

This compound is identified as [Ser(Ac)⁴]-Leuprolide , a process-related impurity where the serine residue at position four of the leuprolide peptide sequence is O-acetylated. Its presence in the final drug substance is a direct consequence of side reactions that can occur during the solid-phase peptide synthesis (SPPS) of leuprolide.

Origin of this compound

The formation of Impurity D is intrinsically linked to the synthetic route employed for leuprolide production, which is predominantly solid-phase peptide synthesis (SPPS).

Synthesis-Related Impurity

The primary origin of this compound is the O-acylation of the serine residue at position 4 during the peptide chain elongation in SPPS. The hydroxyl group (-OH) of the serine side chain is nucleophilic and can react with activated carboxyl groups of the incoming amino acids. This side reaction is particularly problematic if the serine hydroxyl group is not adequately protected.

Several factors during SPPS can contribute to the formation of this impurity:

-

Incomplete Side-Chain Protection: In Fmoc-based SPPS, the serine side chain is typically protected with a tert-butyl (tBu) group. If this protection is incomplete or is prematurely cleaved during the synthesis, the exposed hydroxyl group becomes susceptible to acylation.

-

Nature of the Coupling Reagent: Highly reactive coupling reagents, such as uronium-based reagents (e.g., HBTU, HATU), can increase the likelihood of O-acylation of unprotected or poorly protected serine residues.

-

Acetic Anhydride (B1165640) Capping: Acetic anhydride is often used as a capping agent in SPPS to terminate unreacted amino groups and prevent the formation of deletion sequences. However, under certain conditions, it can also lead to the acetylation of the serine hydroxyl group.

Degradation Product

While primarily a synthesis-related impurity, the potential for Impurity D to form as a degradation product cannot be entirely dismissed, although it is less common. Exposure of leuprolide acetate to certain conditions, such as the presence of acetylating agents or extreme pH and temperature, could theoretically lead to the acetylation of the serine residue. However, the primary focus for control of this impurity remains on the optimization of the synthetic process.

Synthesis of this compound Reference Standard

The availability of a pure reference standard for Impurity D is essential for its accurate identification and quantification in leuprolide acetate batches. The targeted synthesis of [Ser(Ac)⁴]-Leuprolide can be achieved through a controlled O-acetylation of a protected leuprolide precursor or by incorporating an O-acetylated serine residue during SPPS.

A potential synthetic approach involves the selective O-acetylation of the serine residue in a fully protected leuprolide precursor. This can be achieved by dissolving the protected peptide in a solution of glacial acetic acid saturated with hydrogen chloride. These acidic conditions favor the O-acetylation of the hydroxyl group of serine. Subsequent deprotection of the remaining protecting groups and purification by preparative HPLC would yield the desired Impurity D.

Analytical Characterization and Data Presentation

The detection and quantification of this compound are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The European Pharmacopoeia specifies an HPLC method for the analysis of related substances in leuprolide acetate and sets a maximum limit of 1.0% for Impurity D.

| Parameter | Value/Condition |

| Impurity Name | This compound |

| Chemical Identity | [Ser(Ac)⁴]-Leuprolide |

| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ |

| Relative Retention Time (vs. Leuprolide) | Approximately 1.5 |

| EP Limit | ≤ 1.0% |

Experimental Protocols

HPLC Method for the Determination of Related Substances in Leuprolide Acetate (Based on European Pharmacopoeia)

This method is suitable for the separation and quantification of this compound from leuprolide and other related impurities.

-

Chromatographic System:

-

Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 3 µm particle size, 4.6 mm x 100 mm.

-

Mobile Phase A: Dissolve approximately 15.2 g of triethylamine (B128534) in 800 mL of water, adjust the pH to 3.0 with phosphoric acid, and dilute to 1000 mL with water.

-

Mobile Phase B: A mixture of propanol (B110389) and acetonitrile (B52724) (2:3 v/v).

-

Elution: A gradient elution may be required for optimal separation. A typical mobile phase composition is a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).

-

Flow Rate: 1.0-1.5 mL/min.

-

Detection: UV spectrophotometer at 220 nm.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 90 minutes to ensure elution of all impurities.

-

-

System Suitability:

-

A resolution solution is prepared to ensure the separation of leuprolide from its closely eluting impurities. The resolution between the peaks due to impurity B and leuprolide should be a minimum of 1.5.

-

-

Procedure:

-

Prepare test solutions of the leuprolide acetate sample in the mobile phase at a concentration of 1.0 mg/mL.

-

Inject the test solution into the chromatograph and record the chromatogram.

-

Calculate the percentage of Impurity D using the normalization procedure, assuming the response factor is equal for all related impurities unless otherwise determined.

-

Protocol for Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. While Impurity D is primarily synthesis-related, forced degradation can help in identifying other potential degradation products.

-

Acid Degradation: Incubate a solution of leuprolide acetate (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.

-

Base Degradation: Incubate a solution of leuprolide acetate (e.g., 1 mg/mL in 0.1 M NaOH) at room temperature for 8 hours.

-

Oxidative Degradation: Treat a solution of leuprolide acetate (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid leuprolide acetate powder to 105°C for 72 hours.

-

Photolytic Degradation: Expose a solution of leuprolide acetate (e.g., 1 mg/mL) to UV light (254 nm) and visible light for an extended period.

After each stress condition, analyze the samples using the validated HPLC method to observe for any new degradation products and to ensure that they are well-separated from the main leuprolide peak and other known impurities.

Visualizations

Synthesis Pathway of Leuprolide and Origin of Impurity D

Caption: SPPS of Leuprolide and the formation of Impurity D.

Analytical Workflow for Impurity Profiling

Caption: Workflow for Leuprolide Impurity Profiling.

A Technical Guide to the Molecular Weight of Leuprolide Acetate EP Impurity D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of Leuprolide Acetate (B1210297) EP Impurity D, a known impurity of the gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. Understanding the precise molecular weight of impurities is critical for the development, quality control, and regulatory submission of pharmaceutical products.

Identification and Structure

Leuprolide Acetate EP Impurity D is identified as (O-ACETYL-L-SER)-LEUPROLIDE.[1] Its structure is derived from the parent Leuprolide molecule, which is a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Impurity D is characterized by the acetylation of the serine residue at position 4.

The chemical name for this impurity is 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE.[1] This modification results in a distinct molecular formula and weight compared to the parent Leuprolide molecule.

Molecular Formula and Weight Determination

The molecular formula for this compound has been determined to be C₆₁H₈₆N₁₆O₁₃.[1][2][3][4][5][6][7] Based on this formula, the molecular weight is calculated by summing the atomic weights of all constituent atoms.

The process involves:

-

Identifying the atomic composition: Counting the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula.

-

Utilizing standard atomic weights: Using the standard atomic weights for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).

-

Calculating the total mass: Multiplying the count of each atom by its atomic weight and summing the results.

This calculation yields a molecular weight for the free base of the impurity.

Data Summary

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

| Parameter | Value | Source |

| Chemical Name | (O-ACETYL-L-SER)-LEUPROLIDE | PubChem[1] |

| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ | PubChem, MedchemExpress, etc.[1][2][3][4][5][6][7] |

| Molecular Weight | ~1251.4 g/mol | PubChem, MedchemExpress, etc.[1][2][3][4][5][6][7][8][9] |

| Monoisotopic Mass | 1250.65602686 Da | PubChem[1] |

Note: The molecular weight may be presented with slight variations across different sources due to rounding of atomic weights. The term "this compound" implies it may be supplied as an acetate or another salt (e.g., TFA salt), which would alter the bulk molecular weight. The values presented here are for the free base of the impurity molecule itself.

Experimental Protocols

The determination of the molecular weight of a well-defined chemical entity like this compound is typically confirmed using high-resolution mass spectrometry (HRMS).

General Protocol for HRMS Confirmation:

-

Sample Preparation: A dilute solution of the reference standard of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to facilitate ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated using a known standard.

-

Ionization: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is well-suited for polar molecules like peptides.

-

Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

-

Data Interpretation: The resulting spectrum is analyzed to find the peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion is used to confirm the elemental composition and thus the molecular weight of the compound.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps taken to determine the molecular weight of this compound.

Caption: Logical workflow for determining the molecular weight of a chemical entity.

This in-depth guide provides the essential technical details regarding the molecular weight of this compound. The accurate identification and characterization of such impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

- 1. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alentris.org [alentris.org]

- 4. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]

- 5. Leuprolide (Leuprorelin) EP Impurity D - CAS - 1926163-25-8 | Axios Research [axios-research.com]

- 6. Leuprolide (Leuprorelin) EP Impurity D - SRIRAMCHEM [sriramchem.com]

- 7. Leuprolide EP Impurity D | CAS No: 1926163-25-8 [aquigenbio.com]

- 8. This compound | CAS No- 1926163-25-8 | Simson Pharma Limited [simsonpharma.com]

- 9. medchemexpress.com [medchemexpress.com]

Unveiling the Biological Impact of Leuprolide Acetate Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent diseases. The manufacturing and storage of this synthetic nonapeptide can, however, lead to the formation of impurities. These impurities, which may include process-related substances and degradation products, have the potential to alter the therapeutic efficacy and safety profile of the drug product. This technical guide provides an in-depth analysis of the known and potential biological activities of leuprolide acetate impurities. It summarizes the available quantitative data, details relevant experimental protocols for their assessment, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Leuprolide Acetate and its Impurities

Leuprolide acetate functions as a super-agonist at the pituitary GnRH receptors.[1][2] Initially, this interaction stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal steroids.[3][4] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion and reducing testosterone (B1683101) and estrogen to castration levels.[2][4] This mechanism of action is pivotal in the treatment of prostate cancer, endometriosis, and central precocious puberty.[5]

Impurities in leuprolide acetate can arise from various sources, including the solid-phase peptide synthesis (SPPS) process and subsequent degradation.[6] The United States Pharmacopeia (USP) lists several potential impurities, which can be broadly categorized as:

-

Process-related impurities: These are often isomers or acetylated forms of the parent peptide, such as [D-His]²-Leuprolide, [L-Leu]⁶-Leuprolide, and [D-Ser]⁴-Leuprolide.[7]

-

Degradation products: These result from chemical modifications like hydrolysis, oxidation, isomerization, and aggregation of the leuprolide peptide.[6]

The presence of these impurities, even in small amounts, necessitates a thorough evaluation of their biological activity to ensure the quality, safety, and efficacy of the final drug product.

Quantitative Biological Data

The following tables summarize the known information and highlight the existing data gaps.

Table 1: GnRH Receptor Binding Affinity of Leuprolide Acetate and its Impurities

| Compound | Structure/Modification | Receptor Binding Affinity (Kᵢ or IC₅₀) | Data Source |

| Leuprolide Acetate | Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | High Affinity (super-agonist) | [1][2] |

| [D-His]²-Leuprolide | Substitution of L-His at position 2 with D-His | Data Not Available | - |

| [L-Leu]⁶-Leuprolide | Substitution of D-Leu at position 6 with L-Leu | Expected to be significantly lower[8] | - |

| [D-Ser]⁴-Leuprolide | Substitution of L-Ser at position 4 with D-Ser | Data Not Available | - |

| [Pro(Ac)]¹-Leuprolide (Acetyl-Leuprolide) | Acetylation of the N-terminal pyroglutamic acid | Data Not Available | - |

| [Ser(Ac)]⁴-Leuprolide | Acetylation of the Serine at position 4 | Data Not Available | - |

| Hydrolysis Products | Cleavage of peptide bonds | Expected to have negligible activity | General Peptide Knowledge |

| Oxidation Products | Oxidation of Trp or other susceptible residues | Likely reduced or no activity | General Peptide Knowledge |

| Aggregation Products | Formation of dimers or higher-order aggregates | Activity is likely altered or diminished | [6] |

Table 2: In Vitro Biological Potency of Leuprolide Acetate and its Impurities

| Compound | Biological Endpoint | Potency (EC₅₀) | Data Source |

| Leuprolide Acetate | LH/FSH Release from pituitary cells | High Potency | [3] |

| [D-His]²-Leuprolide | LH/FSH Release | Data Not Available | - |

| [L-Leu]⁶-Leuprolide | LH/FSH Release | Expected to be significantly lower[8] | - |

| [D-Ser]⁴-Leuprolide | LH/FSH Release | Data Not Available | - |

| [Pro(Ac)]¹-Leuprolide (Acetyl-Leuprolide) | LH/FSH Release | Data Not Available | - |

| [Ser(Ac)]⁴-Leuprolide | LH/FSH Release | Data Not Available | - |

Note: The lack of specific data for the impurities underscores a critical area for future research to fully understand the structure-activity relationships and potential impact on the therapeutic product. The biological activity of stereoisomeric impurities, such as those with L-amino acid substitutions at the D-amino acid position 6, is generally expected to be significantly lower.[8]

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

Leuprolide and its impurities, if active, would exert their effects through the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by GnRH agonists is depicted below.

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Assessment

A general workflow for assessing the biological activity of leuprolide acetate impurities is outlined below. This workflow integrates receptor binding and cell-based functional assays.

Caption: Workflow for Biological Activity Assessment.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the biological activity of leuprolide acetate impurities. These should be optimized and validated for specific laboratory conditions.

GnRH Receptor Binding Assay

Objective: To determine the binding affinity of leuprolide acetate impurities to the GnRH receptor.

Materials:

-

Cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells stably transfected with the GnRHR gene).

-

Cell culture medium and supplements.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin).

-

Unlabeled triptorelin (B344507) or leuprolide acetate (for determining non-specific binding).

-

Test compounds (leuprolide acetate and isolated impurities).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and vials.

-

Gamma counter.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture GnRHR-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a constant concentration of the radiolabeled GnRH agonist to each well.

-

Add increasing concentrations of the unlabeled competitor (leuprolide or impurity). For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled triptorelin.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro Functional Bioassay: Gonadotropin Release from Pituitary Cells

Objective: To determine the in vitro potency of leuprolide acetate impurities in stimulating LH and FSH release from pituitary cells.

Materials:

-

Pituitary cell line (e.g., mouse gonadotrope αT3-1 cells) or primary pituitary cells from rats.

-

Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum).

-

Assay medium (e.g., serum-free DMEM).

-

Test compounds (leuprolide acetate and isolated impurities).

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat/mouse LH and FSH.

-

96-well cell culture plates.

-

CO₂ incubator.

Methodology:

-

Cell Culture:

-

Culture pituitary cells in 96-well plates until they reach a desired confluency.

-

Prior to the assay, replace the growth medium with serum-free assay medium and incubate for a period to allow cells to equilibrate.

-

-

Cell Stimulation:

-

Prepare serial dilutions of leuprolide acetate and the test impurities in assay medium.

-

Add the different concentrations of the test compounds to the wells containing the pituitary cells. Include a vehicle control (assay medium only).

-

Incubate the plates in a CO₂ incubator for a specified time (e.g., 4-24 hours) to allow for gonadotropin release.

-

-

Quantification of LH and FSH:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Quantify the concentration of LH and FSH in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the concentration of LH or FSH released against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

Compare the EC₅₀ values of the impurities to that of leuprolide acetate to determine their relative potencies.

-

Conclusion

The biological activity of impurities in leuprolide acetate is a critical consideration for drug quality and patient safety. While the USP identifies several potential process-related and degradation impurities, there is a notable lack of publicly available quantitative data on their specific biological activities. This guide has synthesized the current understanding of leuprolide's mechanism of action and provided a framework for the biological evaluation of its impurities through detailed, albeit generalized, experimental protocols. The provided visualizations of the GnRH receptor signaling pathway and a typical experimental workflow serve as valuable tools for researchers. Further investigation into the precise receptor binding affinities and in vitro potencies of these impurities is essential to fully assess their potential impact on the therapeutic profile of leuprolide acetate. Such studies will contribute to the development of more robust manufacturing processes and control strategies for this important therapeutic agent.

References

- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Standards | Biologics [usp.org]

- 8. Low energy conformations for gonadotropin-releasing hormone with D- and L-amino acid substitutions for Gly 6: possible receptor-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Leuprolide Acetate Impurities: A Pharmacopeial Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for leuprolide acetate (B1210297) impurities as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Leuprolide acetate, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for various conditions, including prostate cancer, endometriosis, and central precocious puberty. Ensuring its purity and controlling impurities is paramount for its safety and efficacy. This document details the specified and unspecified impurities, their acceptance criteria, and the analytical methodologies for their detection and quantification.

Understanding Leuprolide Acetate and its Potential Impurities

Leuprolide acetate's complex peptide structure makes it susceptible to various modifications during synthesis, purification, and storage. These modifications can lead to the formation of related substances or impurities, which may have different biological activities or toxicities. The primary degradation pathways for leuprolide acetate include hydrolysis, aggregation, isomerization, and oxidation.[1][2]

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent standards to control the levels of these impurities in leuprolide acetate drug substances and products.

Pharmacopeial Impurities: A Comparative Overview

Both the USP and Ph. Eur. list several potential impurities in their respective monographs for leuprolide acetate. These are often categorized as specified (identified or unidentified), and unspecified impurities.

United States Pharmacopeia (USP) Impurities

The USP monograph for leuprolide acetate lists several process-related and degradation impurities.[3][4] These are critical for manufacturers to monitor to ensure the quality of their product.

Table 1: Specified Impurities in Leuprolide Acetate (USP)

| Impurity Name | Abbreviation | Chemical Structure/Modification |

| [Pro(Ac)]1-Leuprolide | Acetyl-Leuprolide | Acetylation at the N-terminus |

| [D-His]-Leuprolide | D-His²-Leuprolide | Isomerization of the Histidine at position 2 |

| [L-Leu]-Leuprolide | L-Leu⁶-Leuprolide | Isomerization of the D-Leucine at position 6 |

| [D-Ser]-Leuprolide | D-Ser⁴-Leuprolide | Isomerization of the Serine at position 4 |

| [Ser(Ac)]4-Leuprolide | O-Acetyl-Ser⁴-Leuprolide | O-acetylation of the Serine at position 4 |

European Pharmacopoeia (Ph. Eur.) Impurities

The European Pharmacopoeia provides a more extensive list of specified impurities, designated by letters A through K.[5][6]

Table 2: Specified Impurities in Leuprorelin (B1674837) (Ph. Eur.)

| Impurity Designation | Chemical Name/Modification |

| Impurity A | [D-Ser⁴]-Leuprorelin |

| Impurity B | [D-His²]-Leuprorelin |

| Impurity C | [L-Leu⁶]-Leuprorelin |

| Impurity D | [O-acetyl-L-Ser⁴]-Leuprorelin |

| Impurity E | [D-Trp³]-Leuprorelin |

| Impurity F | [D-His², D-Ser⁴]-Leuprorelin |

| Impurity G | [D-Tyr⁵]-Leuprorelin |

| Impurity H | [D-Leu⁷]-Leuprorelin |

| Impurity I | [D-pGlu¹]-Leuprorelin |

| Impurity J | [Orn⁸]-Leuprorelin derivative |

| Impurity K | [Δ³,⁴-Pro]-Leuprorelin |

Quantitative Acceptance Criteria for Impurities

Both pharmacopeias set limits for individual and total impurities to ensure the safety and quality of leuprolide acetate.

Table 3: Acceptance Criteria for Leuprolide Acetate Impurities

| Pharmacopeia | Impurity | Acceptance Criterion |

| USP | Total Impurities | ≤ 2.5% |

| Ph. Eur. | Impurity A | ≤ 0.5% |

| Impurity B | ≤ 0.5% | |

| Impurity C | ≤ 0.5% | |

| Impurity D | ≤ 1.0% | |

| Unspecified Impurities | ≤ 0.5% each | |

| Total Impurities | ≤ 2.5% |

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of leuprolide acetate and its related impurities.

USP HPLC Method for Related Compounds

The USP monograph outlines an HPLC method for the determination of related compounds in leuprolide acetate.

Experimental Protocol: USP HPLC Method

-

Chromatographic System:

-

Column: 4.6-mm × 10-cm; 3-µm packing L1.

-

Detector: UV at 220 nm.

-

Flow Rate: Between 1.0 and 1.5 mL/min.[7]

-

-

Mobile Phase:

-

Solution A: 15.2 mg/mL of triethylamine (B128534) in water, adjust pH to 3.0 with phosphoric acid.

-

Solution B: Acetonitrile and n-propyl alcohol (3:2).

-

Mobile Phase Composition: Solution A and Solution B (17:3).

-

-

Sample Preparation:

-

Test Solution: Transfer about 100 mg of Leuprolide Acetate to a 100-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume.

-

Standard Solution: A diluted solution of USP Leuprolide Acetate RS.

-

-

System Suitability:

-

The relative retention times are approximately 0.80 for D-Ser-leuprolide, 0.90 for D-His-leuprolide, 1.00 for leuprolide, 1.2 for L-Leu⁶-leuprolide, and 1.5 for acetyl-leuprolide.[7]

-

Resolution between leuprolide and a degradation product should be not less than 1.5.

-

Ph. Eur. HPLC Method for Related Substances

The European Pharmacopoeia also specifies a detailed HPLC method for analyzing related substances in leuprorelin.

Experimental Protocol: Ph. Eur. HPLC Method

-

Chromatographic System:

-

Column: A suitable silica-based, end-capped octadecylsilyl column (e.g., 4.6-mm × 25-cm; 10-µm packing L51).

-

Detector: UV at 215 nm.

-

Flow Rate: 1.0 mL/min.[8]

-

-

Mobile Phase:

-

A gradient method is typically employed using a buffer solution and an organic modifier. The specific gradient profile should be followed as per the monograph.

-

-

Sample Preparation:

-

Test Solution (a): Dissolve the substance to be examined in the mobile phase to a concentration of 1.0 mg/mL.

-

Test Solution (b): Dilute 0.5 mL of test solution (a) to 10.0 mL with the mobile phase.[9]

-

-

System Suitability:

Visualizing Relationships and Workflows

Leuprolide Acetate Degradation Pathways

The following diagram illustrates the principal degradation pathways of leuprolide acetate, leading to the formation of common impurities.

Caption: Major degradation pathways of leuprolide acetate.

Analytical Workflow for Impurity Testing

The general workflow for the analysis of leuprolide acetate impurities according to pharmacopeial standards is depicted below.

Caption: General workflow for leuprolide acetate impurity analysis.

Conclusion

The stringent control of impurities in leuprolide acetate is a critical aspect of ensuring its quality, safety, and efficacy. This guide provides a detailed overview of the pharmacopeial standards set forth by the USP and Ph. Eur., offering a valuable resource for researchers, scientists, and drug development professionals. Adherence to these standards, through the implementation of robust analytical methodologies, is essential for the successful development and manufacturing of leuprolide acetate products. The continuous evolution of analytical techniques and a deeper understanding of degradation pathways will further enhance the ability to control and monitor impurities in this vital therapeutic peptide.

References

- 1. hexonsynth.com [hexonsynth.com]

- 2. Leuprolide acetate ep impurity E | 1926163-23-6 | BCD16323 [biosynth.com]

- 3. Leuprolide Acetate EP Impurity F : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. Peptide Standards | Biologics [usp.org]

- 5. tlcpharma.com [tlcpharma.com]

- 6. Leuprolide Acetate Impurity K : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. uspnf.com [uspnf.com]

- 9. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to the Identification and Characterization of Leuprolide Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for a range of indications, including prostate cancer, endometriosis, and central precocious puberty.[1] The purity of leuprolide is paramount to its safety and efficacy, necessitating rigorous identification and characterization of any impurities. This technical guide provides a comprehensive overview of the common impurities associated with leuprolide, detailed experimental protocols for their detection and quantification, and an exploration of the underlying biological pathways.

Introduction to Leuprolide and Its Impurities

Leuprolide acetate (B1210297) (pyroGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) functions as a GnRH receptor agonist.[1] Its continuous administration leads to the downregulation of GnRH receptors, ultimately suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression is the cornerstone of its therapeutic effect.

Impurities in leuprolide can arise from various stages of its lifecycle, including the manufacturing process (synthesis-related impurities) and degradation over time (degradation products). These impurities can potentially impact the drug's stability, efficacy, and safety, making their thorough characterization a regulatory requirement.

Common Leuprolide Impurities:

Impurities in leuprolide can be broadly categorized as synthesis-related and degradation-related.

-

Synthesis-Related Impurities: These are byproducts formed during the solid-phase peptide synthesis of leuprolide. They often include:

-

Amino acid deletions: Peptides missing one or more amino acid residues.

-

Amino acid insertions: Peptides with additional amino acid residues.

-

Incomplete deprotection: Residual protecting groups on the amino acid side chains.

-

Racemization: Epimerization of L-amino acids to their D-isomers, such as D-His, D-Ser, and L-Leu variants.[2]

-

-

Degradation Products: These impurities form due to chemical modifications of leuprolide during storage or formulation. Common degradation pathways include:

-

Deamidation: Hydrolysis of the side-chain amide of asparagine or glutamine residues.

-

Oxidation: Particularly of the tryptophan and methionine (if present) residues.

-

Hydrolysis: Cleavage of the peptide backbone.

-

Aggregation: Formation of dimers and higher-order aggregates.[3]

-

Acetylation: Acetylation of the serine residue, leading to impurities like [Ser(Ac)]4-Leuprolide.[2]

-

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of leuprolide impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the cornerstone of leuprolide impurity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for separating leuprolide from its impurities.

Detailed Experimental Protocol for RP-HPLC:

This protocol is a representative method for the analysis of leuprolide and its related substances.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.05% Orthophosphoric Acid in water

-

Mobile Phase B: Methanol (B129727)

-

Gradient:

Time (min) % Mobile Phase B 0 40 10 60 15 60 20 40 | 25 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 278 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh 5 mg of the leuprolide sample and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of diluent (e.g., a mixture of water and methanol) and sonicate to dissolve.

-

Bring the flask to volume with the diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful tool for the identification and structural characterization of impurities by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Detailed Experimental Protocol for LC-MS/MS:

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

-

Column: Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 μm)[4]

-

Mobile Phase A: 0.1% formic acid in water[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[5]

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) over a run time of approximately 7.5 minutes.[5]

-

Flow Rate: 0.3 mL/min[5]

-

Column Temperature: 30°C[4]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[4][6]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for identification of unknown impurities.[6]

-

Precursor-to-Product Ion Transitions: For leuprolide, a common transition is m/z 605.5 → m/z 110.2.[7] Specific transitions for each impurity should be determined.

-

Collision Energy: Optimized for each specific analyte; for leuprolide, this can range from 35 to 40 eV.[8]

Sample Preparation for Plasma Samples:

-

To 100 µL of plasma, add 300 µL of 5% formic acid in water and vortex for 5 minutes.[5]

-

Add 500 µL of acetonitrile (B52724) containing an internal standard and vortex for another 5 minutes.[5]

-

Centrifuge the sample at 14,500 x g for 10 minutes at 4°C.[5]

-

Collect the supernatant, evaporate to dryness under vacuum, and reconstitute in 50 µL of methanol before injection.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides detailed structural information about molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unequivocal structure elucidation of unknown impurities.[9]

Experimental Considerations for NMR:

-

Sample Purity: Samples for NMR analysis should be of high purity (>95%) to avoid interference from other impurities.

-

Sample Concentration: A concentration of around 1 millimolar is generally sufficient for modern NMR spectrometers.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D₂O) should be used.

-

Data Acquisition: A standard set of experiments includes ¹H, ¹³C, COSY, HSQC, and HMBC. NOESY or ROESY experiments can provide information about through-space interactions.

Quantitative Analysis and Acceptance Criteria

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established acceptance criteria for leuprolide impurities.

Table 1: Pharmacopeial Impurity Limits for Leuprolide

| Impurity Specification | USP | Ph. Eur. |

| Total Impurities | ≤ 2.5% | ≤ 2.5%[6] |

| Any Unspecified Impurity | - | ≤ 0.5%[6] |

| Impurity D ([4-(O-acetyl-L-serine)]leuprorelin) | - | ≤ 1.0%[10] |

| Impurities A, B, C | - | ≤ 0.5% each[10] |

| Peptide Purity (by HPLC) | ≥ 97.0% (calculated on anhydrous, acetic acid-free basis) | ≥ 97.5% |

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of leuprolide and to develop stability-indicating analytical methods.[11] These studies involve subjecting the drug substance to harsher conditions than those used in accelerated stability testing.[12]

Typical Stress Conditions for Forced Degradation of Leuprolide:

-

Acid Hydrolysis: 1N HCl at 90°C for 2 hours.[13]

-

Base Hydrolysis: 1N NaOH at room temperature for a specified period.

-

Oxidative Degradation: 30% H₂O₂ at room temperature for 5 hours.[13]

-

Thermal Degradation: Exposure to 80°C for 2 days.[13]

-

Photolytic Degradation: Exposure to UV light.[13]

The goal is to achieve a target degradation of 5-20%.[11] The resulting degradation products are then analyzed by HPLC and LC-MS to identify them and to ensure that the analytical method can adequately separate them from the parent drug.

Visualizations

GnRH Receptor Signaling Pathway

Leuprolide exerts its therapeutic effect by acting as an agonist at the GnRH receptor. The binding of leuprolide to the GnRH receptor (GnRHR) triggers a cascade of intracellular signaling events.

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Leuprolide Impurity Analysis

The following diagram illustrates a typical workflow for the identification and characterization of leuprolide impurities.

Caption: Workflow for Leuprolide Impurity Analysis.

Conclusion

The identification and characterization of impurities are critical aspects of the development and quality control of leuprolide. A combination of advanced analytical techniques, including HPLC, LC-MS/MS, and NMR, is necessary for a comprehensive impurity profile. Adherence to pharmacopeial standards and a thorough understanding of the drug's degradation pathways through forced degradation studies are essential for ensuring the safety and efficacy of leuprolide-containing drug products. This guide provides a foundational framework for researchers and scientists involved in the analysis of this important therapeutic peptide.

References

- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leuprolide Acetate EP Impurity I | C61H88N16O14 | CID 169442893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Leuprolide-Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. sgs.com [sgs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijpda.org [ijpda.org]

An In-Depth Technical Guide to the Safety and Toxicology Profile of Leuprolide Acetate EP Impurity D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is based on publicly available data and is not a substitute for a comprehensive toxicological evaluation conducted under regulatory guidelines.

Introduction to Leuprolide Acetate (B1210297) EP Impurity D

Leuprolide Acetate EP Impurity D is a specified impurity of Leuprolide Acetate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers and other conditions. As a process-related impurity or degradation product, its presence in the final drug substance is controlled within strict limits defined by pharmacopeial standards and regulatory guidelines. Understanding the safety and toxicological profile of such impurities is a critical aspect of drug development and regulatory submission.

Chemical Identity of this compound:

| Parameter | Information |

| IUPAC Name | Pyr-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt |

| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36 |

| CAS Number | 1926163-25-8[1] |

| Molecular Formula | C61H86N16O13[1] |

| Molecular Weight | 1251.43 g/mol [1] |

Safety and Toxicology Profile of this compound

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological studies for this compound. Material Safety Data Sheets (MSDS) for this impurity explicitly state that no data is available for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, eye damage/irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.

In the absence of direct data, a toxicological risk assessment must rely on a "read-across" approach, leveraging the extensive safety and toxicology data of the parent compound, Leuprolide Acetate. This approach is supported by regulatory guidelines under the principle that the toxicological profile of an impurity may be inferred from the parent drug substance, especially when the impurity is structurally similar and present at low levels. Additionally, in silico (computer-based) toxicology prediction models for peptides can provide further insights.[2][3][4][5][6]

Toxicological Profile of Leuprolide Acetate (Parent Compound)

Leuprolide Acetate has been extensively studied, and its toxicological profile is well-characterized. Its primary pharmacological action as a GnRH agonist, leading to the suppression of gonadal sex hormones, is the basis for both its therapeutic effects and most of its toxicological findings.[7][8][9][10]

Mechanism of Action

Leuprolide Acetate is a potent GnRH receptor agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone (B1683101) and estrogen levels. However, continuous administration leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion and a subsequent reduction of gonadal steroids to castrate levels.[7][11][12][13] This hormonal suppression is the intended therapeutic effect for conditions like prostate cancer and endometriosis.

Genotoxicity and Mutagenicity

Mutagenicity studies for Leuprolide Acetate have been conducted using bacterial and mammalian systems. These studies have provided no evidence of a mutagenic potential.[2]

Carcinogenicity

Two-year carcinogenicity studies were conducted in rats and mice. In rats, a dose-related increase in benign pituitary hyperplasia and benign pituitary adenomas was observed at high daily doses. There was no evidence of drug-related tumorigenesis in mice. These pituitary changes are considered to be a consequence of the sustained hormonal suppression induced by this class of drugs.

Reproductive and Developmental Toxicity

Leuprolide Acetate can cause fetal harm when administered to pregnant women. Studies in rabbits have shown major fetal malformations. It is contraindicated in women who are or may become pregnant. The effects on fertility are expected, given its mechanism of action, and are generally reversible upon discontinuation of the drug.[8][9]

General Toxicity

The most common adverse effects of Leuprolide Acetate are related to its pharmacological action of sex hormone suppression. These include hot flashes, decreased libido, and bone density loss with long-term use.[2]

Summary of Leuprolide Acetate Toxicology:

| Toxicological Endpoint | Result/Finding for Leuprolide Acetate |

| Acute Toxicity | Low acute toxicity observed in animal studies.[7] |

| Genotoxicity/Mutagenicity | No evidence of mutagenic potential in bacterial and mammalian systems.[2] |

| Carcinogenicity | Dose-related increase in benign pituitary adenomas in rats; no tumorigenicity in mice. |

| Reproductive Toxicity | Can cause fetal harm; contraindicated in pregnancy.[8][9] |

| Target Organ Effects | Pituitary gland (benign adenomas in rats), reproductive organs (atrophy due to hormonal suppression). |

Regulatory Framework for Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[14][15] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's safety must be justified.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. An impurity is considered qualified if its levels are at or below those present in batches of the drug substance used in safety and clinical studies.[16][17][18] If an impurity is present at a level higher than the qualification threshold and has not been adequately tested, further toxicological studies are required.[16][17]

ICH Q3A/Q3B Qualification Thresholds for Impurities:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Experimental Protocols for Toxicological Qualification

Should direct toxicological testing of this compound be required, the following standard assays, based on OECD guidelines, would be necessary to qualify the impurity.

Genotoxicity Testing

A standard battery of genotoxicity tests is required to assess the potential for DNA damage and mutagenicity.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[19][20][21][22][23]

-

Principle: The test substance is incubated with amino-acid-requiring bacterial strains with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.

-

Methodology:

-

A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the impurity.

-

The impurity is tested at a minimum of five different concentrations, in triplicate, with and without S9 mix.

-

Both a plate incorporation and a pre-incubation method are typically used.

-

Positive and negative (vehicle) controls are run concurrently.

-

Revertant colonies are counted after 48-72 hours of incubation.

-

A positive result is defined as a dose-related increase in revertant colonies and/or a reproducible twofold increase over the negative control.

-

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells.[4][12][24]

-

Principle: Cells are treated with the test substance, and after one cell division, the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is assessed.

-

Methodology:

-